molecular formula C18H18INO2 B8359819 N-Fmoc-3-iodopropylamine

N-Fmoc-3-iodopropylamine

Cat. No.: B8359819
M. Wt: 407.2 g/mol
InChI Key: KAGDQFSEASAQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-3-iodopropylamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodopropyl group, a carbamic acid moiety, and a fluorene-9-ylmethyl ester group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-iodopropylamine typically involves multiple steps, starting with the preparation of the iodopropyl group and the fluorene-9-ylmethyl ester group. One common method involves the reaction of 3-iodopropanol with phosgene to form 3-iodopropyl chloroformate. This intermediate is then reacted with 9H-fluorene-9-ylmethanol in the presence of a base such as triethylamine to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-iodopropylamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and thiols.

    Hydrolysis: Products include 3-iodopropylcarbamic acid and 9H-fluorene-9-ylmethanol.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy
N-Fmoc-3-iodopropylamine is utilized as a building block in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, allowing for selective coupling reactions without interference from other reactive sites. The stability of the Fmoc group under acidic conditions facilitates its use in multi-step syntheses where other protecting groups might fail .

Advantages in Synthesis
The compound's hydrophobic nature can influence solubility and reaction kinetics, making it advantageous for synthesizing peptides that require specific folding or stability characteristics. The use of this compound has been shown to improve the yield and purity of synthesized peptides by minimizing side reactions that often occur with less stable protecting groups .

Drug Development

Anticancer Research
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds derived from this amine have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) and others. This suggests a potential role for this compound in developing new anticancer agents.

Bioconjugation and Labeling
The iodine atom in this compound allows for facile bioconjugation methods, enabling the attachment of biomolecules such as peptides or proteins to various substrates. This property is particularly useful in designing targeted therapies where specific delivery to cancer cells is required . The ability to label biomolecules enhances their tracking and efficacy in therapeutic applications.

Supramolecular Chemistry

Self-Assembly Applications
this compound has been explored in supramolecular chemistry for creating nanostructures through self-assembly processes. Its structural properties facilitate the formation of organized structures that can be tailored for specific functions, such as drug delivery systems or biosensors . The modular nature of this compound allows researchers to design complex architectures with controlled properties.

Mechanism of Action

The mechanism of action of N-Fmoc-3-iodopropylamine involves its interaction with specific molecular targets. The iodopropyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The carbamic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the fluorene-9-ylmethyl ester group can enhance the compound’s lipophilicity and facilitate its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromopropylcarbamic acid 9H-fluorene-9-ylmethyl ester
  • 3-Chloropropylcarbamic acid 9H-fluorene-9-ylmethyl ester
  • 3-Fluoropropylcarbamic acid 9H-fluorene-9-ylmethyl ester

Uniqueness

N-Fmoc-3-iodopropylamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it a valuable tool in synthetic chemistry and research.

Properties

Molecular Formula

C18H18INO2

Molecular Weight

407.2 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-iodopropyl)carbamate

InChI

InChI=1S/C18H18INO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21)

InChI Key

KAGDQFSEASAQJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCI

Origin of Product

United States

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